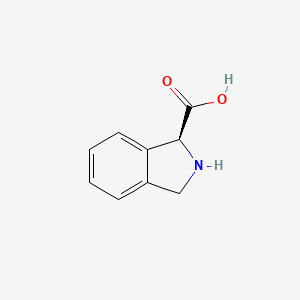
(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, also known as MPPO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Isolation and Structural Elucidation : New pyrrole alkaloids, including derivatives of methyl 2-(1H-pyrrol-1-yl)propanoate, were isolated from Lycium chinense. These compounds, such as methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate, showed stereogenic centers and diastereotopic characteristics in their structures (Youn et al., 2013).
Characterization of Novel Compounds : Additional pyrrole alkaloids structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate were identified from Lycium chinense. The study detailed the structural analysis and absolute configuration determination of these compounds (Youn et al., 2016).
Synthesis and Properties of Analogues : Research on the synthesis of benzodipyrrinones, analogs of xanthobilirubic acid, involved the use of compounds structurally similar to methyl 2-(1H-pyrrol-1-yl)propanoate. These studies contribute to understanding the properties and potential applications of such compounds (Boiadjiev & Lightner, 2003).
Reactions with Nucleophiles : Research into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles revealed the formation of various derivatives, indicating the reactivity and potential for diverse applications of similar compounds (Sokolov & Aksinenko, 2010).
Stereochemical Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound with structural similarities to (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, was described. This work is important for the synthesis of compounds with specific stereochemistry (Zhong et al., 1999).
Synthesis of Derivatives : A study on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrated the potential for creating a variety of derivatives from compounds similar to methyl 2-(1H-pyrrol-1-yl)propanoate (Zhang Dan-shen, 2009).
Corrosion Inhibition : Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and its derivatives were synthesized and evaluated as corrosion inhibitors for C38 steel, demonstrating the applicability of these compounds in industrial settings (Missoum et al., 2013).
Conducting Polymer Synthesis : Research on synthesizing a new soluble conducting polymer involved compounds structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate. This study contributes to the development of materials for electrochromic devices (Variş et al., 2006).
Antimicrobial Agent Synthesis : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated as antimicrobial agents. This study highlights the pharmaceutical potential of compounds related to methyl 2-(1H-pyrrol-1-yl)propanoate (Hublikar et al., 2019).
Pyrolysis Study : A study on the pyrolysis of methyl propanoate, a compound related to methyl 2-(1H-pyrrol-1-yl)propanoate, provided insights into the chemical kinetics at high temperatures, relevant for understanding combustion processes (Zhao et al., 2013).
Propiedades
IUPAC Name |
methyl (2S)-2-pyrrol-1-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTMTYITVOQQIR-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

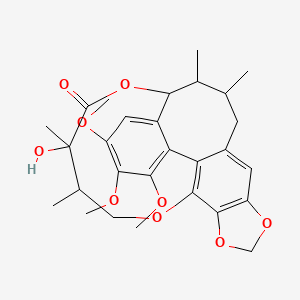
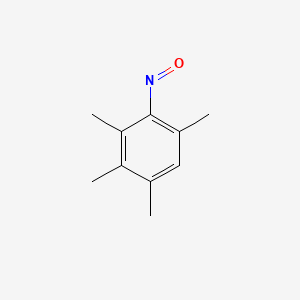
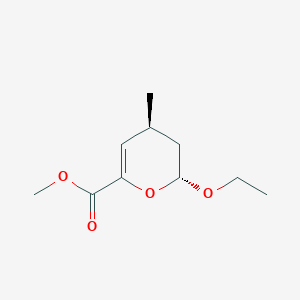

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
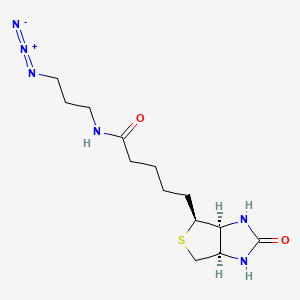
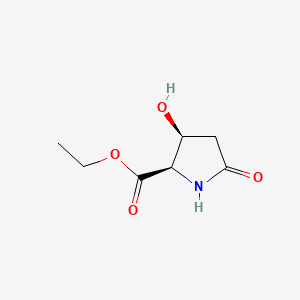

![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)
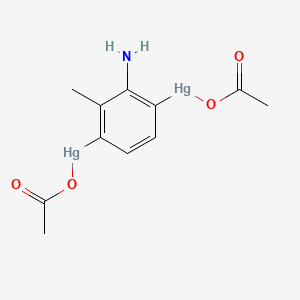
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)
